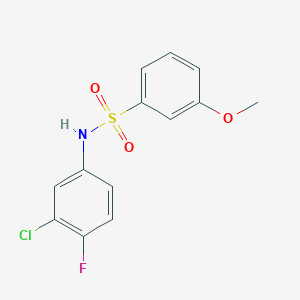

N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . For instance, an improved three-step process for the synthesis of gefitinib, a compound with a similar structure, from readily available starting material is discussed in a protocol . The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of gefitinib .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For example, the structure of gefitinib, a compound with a similar structure, was analyzed using X-ray structure analysis . The quinazoline and benzene rings were found to be nearly coplanar, and the morpholine ring was almost perpendicular to the quinazoline ring .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the crude compound N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine was crystallized using isopropanol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the intermediates in the synthesis of gefitinib were characterized using NMR, mass spectroscopy, DSC, and XRPD analyses .Wissenschaftliche Forschungsanwendungen

Electrophilic Fluorination

A novel electrophilic fluorinating agent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), serves as a sterically demanding analogue of popular fluorinating reagents. NFBSI enhances the enantioselectivity of fluorination reactions, improving product selectivity by as much as 18% compared to its analogues, indicating its potential application in synthesizing enantioselective compounds (H. Yasui et al., 2011).

Antitumor Activity

Research on sulfonamide-focused libraries has unveiled compounds, including close analogues of N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide, with potent cell cycle inhibitory properties against various human cancer cell lines. These compounds disrupt tubulin polymerization or cause antiproliferative effects, demonstrating their potential in cancer treatment. High-density oligonucleotide microarray analysis further characterizes these antitumor sulfonamides based on gene expression changes, illuminating drug-sensitive cellular pathways (T. Owa et al., 2002).

Crystal Structure Analysis

The study of crystal structures of sulfonamide compounds, including analogues of this compound, reveals insights into their supramolecular architecture. These structures demonstrate different types of intermolecular interactions, such as C—H⋯πaryl and C—H⋯O, which lead to the formation of two-dimensional and three-dimensional architectures, respectively. Such studies are crucial for understanding the structural basis of their reactivity and potential applications (V. Z. Rodrigues et al., 2015).

Wirkmechanismus

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase affects the EGFR signaling pathway , which plays a crucial role in the regulation of cell proliferation, survival, differentiation, and other cellular functions . The downstream effects of this inhibition are yet to be fully understood and may vary depending on the specific cellular context.

Result of Action

The inhibition of EGFR tyrosine kinase by this compound can lead to the suppression of cancer cell proliferation . For instance, in colon cancer cells, the compound has been shown to induce apoptosis, produce cell cycle arrest at the G2 phase, activate the intrinsic apoptotic pathway, and increase the levels of reactive oxygen species (ROS) .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO3S/c1-19-10-3-2-4-11(8-10)20(17,18)16-9-5-6-13(15)12(14)7-9/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQQQFJINDMTBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778202.png)

![2-(6-Methylpyridazin-3-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2778205.png)

![5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B2778209.png)

![N-(3-chlorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2778211.png)

![3-Methoxy-4-[2-(2-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B2778217.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)cyclopropanesulfonamide](/img/structure/B2778218.png)

![2-ethyl-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole](/img/structure/B2778221.png)

![N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide](/img/structure/B2778222.png)

![2-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2778223.png)